Boc-Trp-NHME
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Overview
Description
Boc-Trp-NHME, also known as tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate, is a derivative of tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Trp-NHME typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: Boc-Trp-NHME undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in dimethylformamide (DMF) or dichloromethane.
Major Products Formed:
Deprotection: Tryptophan methylamide.
Coupling: Peptides with this compound as a residue.
Scientific Research Applications
Boc-Trp-NHME is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of Boc-Trp-NHME involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision .
Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various proteins and receptors in biological systems .
Comparison with Similar Compounds
Ac-Trp-NHME (N-Acetyltryptophan methylamide): Similar to Boc-Trp-NHME but with an acetyl protecting group instead of a Boc group.
Boc-Trp-OH (N-α-t.-Boc-L-tryptophan): A similar compound with a free carboxyl group instead of a methylamide group.
Uniqueness: this compound is unique due to its combination of the Boc protecting group and the methylamide functionality. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Biological Activity
Boc-Trp-NHME (Boc-Tryptophan-N-Methylamide) is a compound derived from tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to various bioactive compounds. The biological activity of this compound has been the subject of several studies, focusing on its pharmacological potential, particularly in antibacterial and antiviral applications.
Chemical Structure and Synthesis
This compound is synthesized through the protection of the amino group of tryptophan with di-tert-butyl dicarbonate (Boc) followed by the introduction of a methylamide group. The general synthetic route involves:
- Protection of Tryptophan : The amino group is protected using Boc.
- Formation of Methylamide : The carboxylic acid group is converted to a methylamide, yielding this compound.
This compound retains the indole ring characteristic of tryptophan, which is crucial for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be significantly lower than those for many conventional antibiotics, indicating potent antimicrobial properties.
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 3-6 | Staphylococcus aureus |
This compound | 2.9 | Bacillus subtilis |
These findings suggest that this compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although the exact mechanism remains to be elucidated.
Antiviral Activity
This compound has also shown promise in antiviral applications, particularly against HIV. It has been demonstrated to inhibit viral entry by interacting with the gp120 protein, which is crucial for HIV's ability to infect host cells. This interaction prevents the virus from binding effectively to its receptor on host cells, thereby blocking infection.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study published in 2021 reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of S. aureus. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .
- Antiviral Mechanism Exploration : Another research effort focused on the antiviral properties of this compound against HIV. Using cell culture models, researchers found that treatment with this compound resulted in a marked decrease in viral load compared to untreated controls. This study provided insights into the molecular interactions between the compound and viral proteins .
- Conformational Studies : An exploratory conformational analysis indicated that this compound could adopt multiple low-energy conformations, which may influence its biological activity. Such studies are essential for understanding how structural variations can affect interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYIVAXOMUWFLO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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